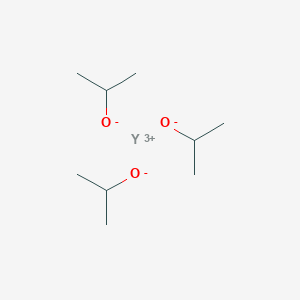

Yttrium(III) isopropoxide

Overview

Description

Yttrium(III) isopropoxide, also known as tris(propan-2-ol) yttrium, is a compound with the molecular formula C9H24O3Y . It is used in asymmetric catalysis applications, acting as a catalyst for stereoselective conjugate addition reactions and ring-opening polymerizations . It serves as a precursor for the generation of reactive enolates by enantioselective protonation reactions and nanocomposites synthesis .

Synthesis Analysis

Yttrium isopropoxide can be prepared directly by the reaction between yttrium and isopropyl alcohol using mercuric chloride and iodine as catalysts . This method has several advantages, including easy operational approach, high product purity, high reaction rate, and high production rate .Molecular Structure Analysis

The molecular weight of this compound is 266.17 g/mol . The InChI key is PYLIDHFYDYRZSC-UHFFFAOYSA-N . The canonical SMILES string is CC©[O-].CC©[O-].CC©[O-].[Y+3] .Chemical Reactions Analysis

This compound acts as a catalyst for several reactions. These include stereoselective conjugate addition reactions, ring-opening polymerizations, generation of reactive enolates by enantioselective protonation reactions, cyano-phosphorylation of enone, and allylic substitution .Scientific Research Applications

Synthesis of Yttrium Aluminum Garnet

Yttrium(III) isopropoxide has been utilized in the synthesis of yttrium aluminum garnet. This process involves reacting a stoichiometric mixture of aluminum isopropoxide and yttrium acetate in 1,4-butanediol at 300°C, yielding crystalline yttrium aluminum garnet with an approximate particle size of 30 nm (Inoue, Otsu, Kominami, & Inui, 1991).

Preparation of Yttrium Tetramethylheptanedionates

This compound reacts with thdH to yield yttrium tetramethylheptanedionates. These compounds, characterized by various spectroscopic methods, provide insights into the thermal behavior and crystallization processes of yttrium complexes (Gleizes, Sans-Lenain, Medus, Hovnanian, Miele, & Foulon, 1993).

Synthesis of Heterometallic Isopropoxides

Novel heterometallic isopropoxides of lanthanides(III) and yttrium(III) have been synthesized using this compound. These complexes offer valuable insights into the properties of lanthanide and yttrium-based materials (Tripathi, Singh, & Mehrotra, 1995).

Study of Yttrium in Seawater

This compound's behavior in seawater has been studied, revealing its chemical properties and interactions with other elements. This research helps in understanding the scavenging processes of yttrium in marine environments (Zhang, Amakawa, & Nozaki, 1994).

Mechanism of Action

Target of Action

Yttrium(III) isopropoxide primarily targets the process of sintering in the production of high thermal conductivity polycrystalline aluminum nitride (AlN) ceramics . It acts as a sintering additive, promoting a more effective sintering process .

Mode of Action

This compound interacts with its targets by serving as a catalyst for various reactions. It is used in asymmetric catalysis applications, where it acts as a catalyst for stereoselective conjugate addition reactions and ring-opening polymerizations . It also serves as a precursor for the generation of reactive enolates by enantioselective protonation reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sintering process of polycrystalline aluminum nitride (AlN) ceramics . The compound promotes a better coating of AlN grains, leading to a more effective sintering process . This results in the production of high thermal conductivity AlN ceramics .

Result of Action

The result of this compound’s action is the production of high thermal conductivity polycrystalline aluminum nitride (AlN) ceramics . The thermal conductivity of these ceramics, when sintered with this compound, exhibits higher values than those reported for samples of the same yttria formulation (Y2O3 powder) and sintered conditions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the binder burn out during the sintering process was carried out in two different atmospheres, N2 (N2 BBO) and air (air BBO) . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions under which it is used.

Safety and Hazards

Yttrium(III) isopropoxide is classified as a flammable solid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

propan-2-olate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Y/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLIDHFYDYRZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468443 | |

| Record name | YTTRIUM(III) ISOPROPOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172-12-5 | |

| Record name | YTTRIUM(III) ISOPROPOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium tri(2-propanolate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

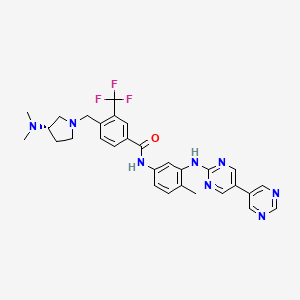

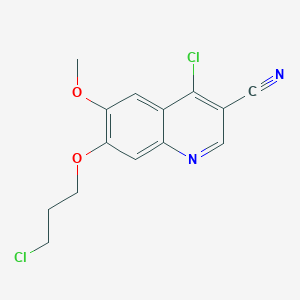

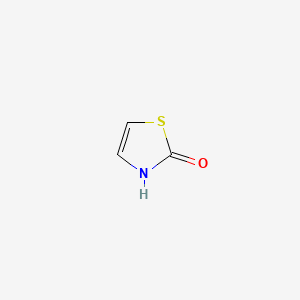

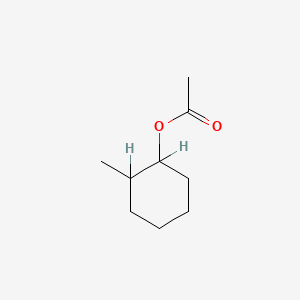

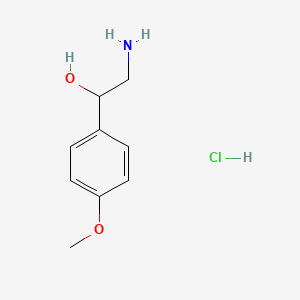

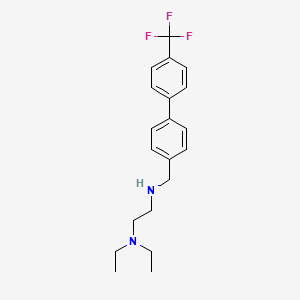

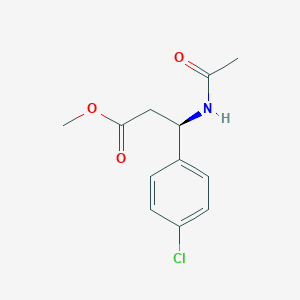

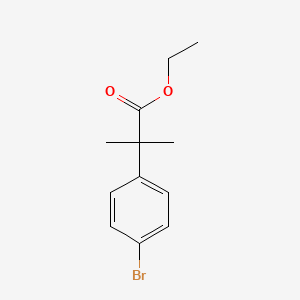

Synthesis routes and methods I

Procedure details

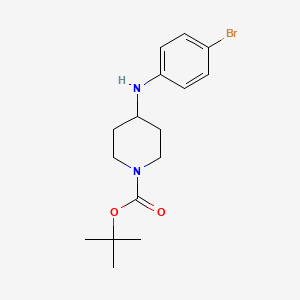

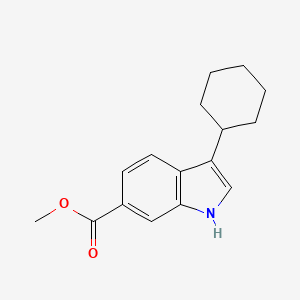

Synthesis routes and methods II

Procedure details

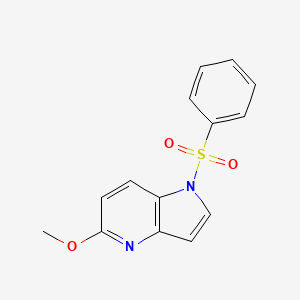

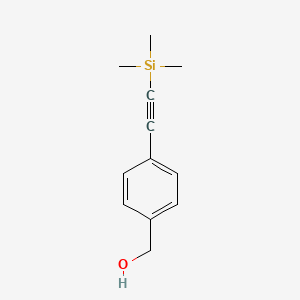

Synthesis routes and methods III

Procedure details

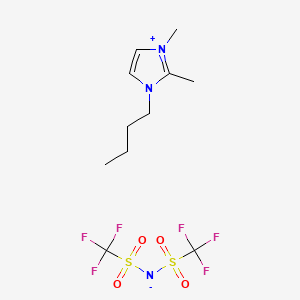

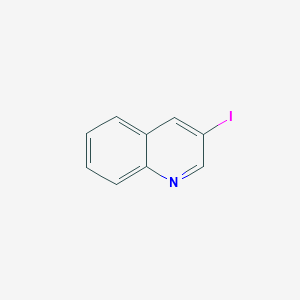

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.